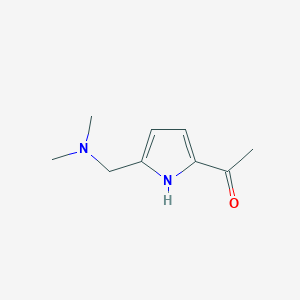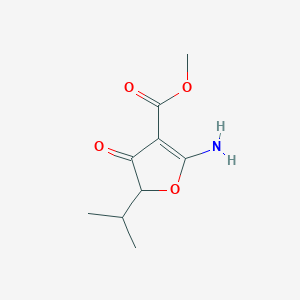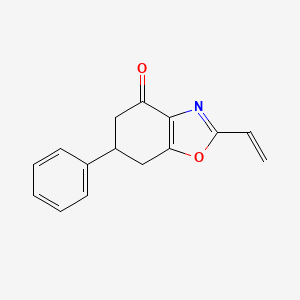![molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
2-Acetylbenzo[d]oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: DMF (Dimethylformamide)
Catalyst: POCl3 (Phosphorus oxychloride)
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium permanganate) in acidic medium.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.
Major Products Formed
Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylbenzoxazole
- 4-Formylbenzoxazole
- 2-Benzoxazolecarboxaldehyde
Comparison
2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3 |
InChI Key |
IANHCVMQWLRWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



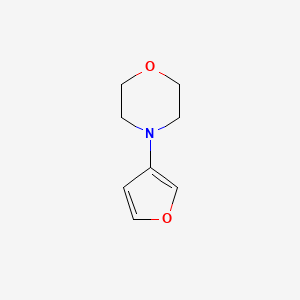
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)
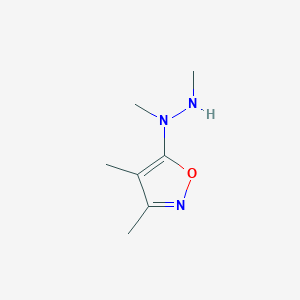
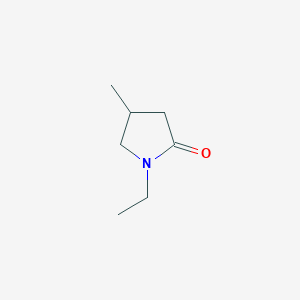
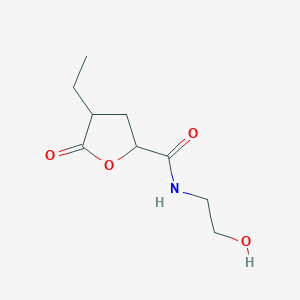
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)

